molecular formula C4H8O2<br>(CH3)2CHCOOH<br>C4H8O2 B155497 Isobutyric acid CAS No. 79-31-2

Isobutyric acid

Cat. No. B155497
CAS RN: 79-31-2
M. Wt: 88.11 g/mol
InChI Key: KQNPFQTWMSNSAP-UHFFFAOYSA-N
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Patent
US04720575

Procedure details

A vaporous mixture of isobutyric acid and oxygen (as air) in a molar ratio of 1:1:5 was conducted at 340° C. over 169.9 g (130 ml) of the orange colored bead catalyst in a recirculating reactor with a loading of the pure catalyst mass of 2.364 (10-4) mole of isobutyric acid per gram of catalytic mass and per minute. Under these conditions, an isobutyric acid conversion of 70.2% and a selectivity of methacrylic acid of 76% were obtained. The space-time yield of methacrylic acid was 287 grams/liter/hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 10-4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
orange colored bead catalyst
Quantity
130 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].O=O>>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
( 10-4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
orange colored bead catalyst
Quantity
130 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)O
Name
Type
product
Smiles
C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.